molecular formula C24H16ClFN2OS2 B11223667 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11223667
M. Wt: 467.0 g/mol
InChI Key: WNXPVURJVOGSRA-UHFFFAOYSA-N
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Description

4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, with various substituents such as a chloro-fluorobenzyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the fusion with the quinazoline ring. The introduction of the chloro-fluorobenzyl and p-tolyl groups is achieved through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers.

Scientific Research Applications

4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H16ClFN2OS2

Molecular Weight

467.0 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-3-(4-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C24H16ClFN2OS2/c1-14-6-8-15(9-7-14)21-22-27(13-16-10-11-17(26)12-19(16)25)23(29)18-4-2-3-5-20(18)28(22)24(30)31-21/h2-12H,13H2,1H3

InChI Key

WNXPVURJVOGSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

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